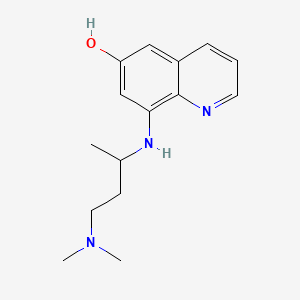![molecular formula C34H53NO10 B12300538 4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)
4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4alpha,9-Epoxycévane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acétate 15-[®-2-méthylbutanoate] est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des cévanes, qui se caractérisent par leurs structures polyhydroxylées et leurs groupes époxy.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de 4alpha,9-Epoxycévane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acétate 15-[®-2-méthylbutanoate] implique plusieurs étapes, notamment la formation du groupe époxy et l'acétylation des groupes hydroxyles. Les conditions de réaction nécessitent généralement des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir que la stéréochimie souhaitée est obtenue.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend souvent l'utilisation de techniques avancées telles que la chromatographie pour la purification et la chromatographie en phase liquide à haute performance (HPLC) pour le contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
4alpha,9-Epoxycévane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acétate 15-[®-2-méthylbutanoate] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer des atomes d'oxygène ou réduire les doubles liaisons.
Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers acides et bases pour les réactions de substitution. Les conditions impliquent souvent des températures spécifiques, des solvants et des catalyseurs pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés supplémentaires, tandis que la réduction pourrait produire des composés désoxygénés.
Applications de recherche scientifique
4alpha,9-Epoxycévane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acétate 15-[®-2-méthylbutanoate] a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions organiques complexes et leurs mécanismes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 4alpha,9-Epoxycévane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acétate 15-[®-2-méthylbutanoate] implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[®-2-methylbutanoate] has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[®-2-methylbutanoate] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Néogermitrine : Un autre composé cévanes présentant des caractéristiques structurales similaires.
Véracevine : Connu pour sa structure polyhydroxylée et ses activités biologiques.
Zygadénine : Partage des similitudes structurales et est étudié pour ses propriétés biologiques.
Unicité
4alpha,9-Epoxycévane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acétate 15-[®-2-méthylbutanoate] se distingue par sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui lui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C34H53NO10 |
|---|---|
Poids moléculaire |
635.8 g/mol |
Nom IUPAC |
(16-acetyloxy-10,12,14,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-13-yl) 2-methylbutanoate |
InChI |
InChI=1S/C34H53NO10/c1-7-17(3)29(39)44-28-26(38)25-19(15-35-14-16(2)8-9-23(35)31(25,6)40)20-13-32-27(33(20,28)41)21(43-18(4)36)12-22-30(32,5)11-10-24(37)34(22,42)45-32/h16-17,19-28,37-38,40-42H,7-15H2,1-6H3 |
Clé InChI |
CDTUWAZCNSYUTG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)O)O)C)OC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


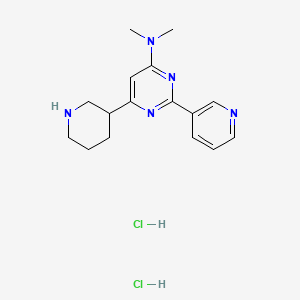
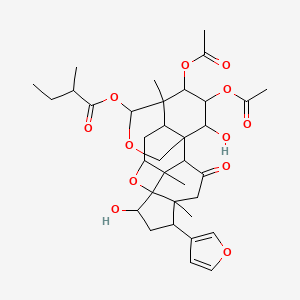
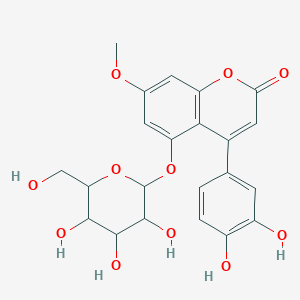
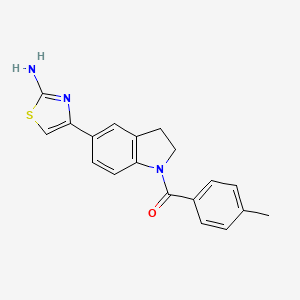
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
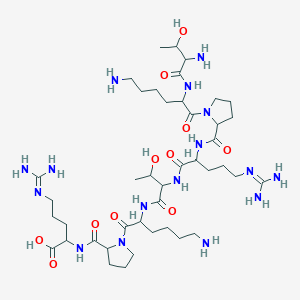
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
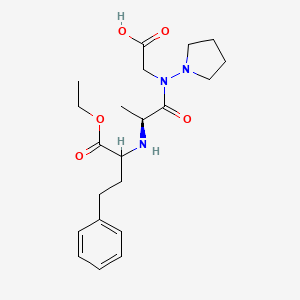
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)
